molecular formula C15H29NO6 B1580502 Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 70198-29-7

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B1580502
CAS No.: 70198-29-7
M. Wt: 319.39 g/mol
InChI Key: OFFHCUWJGDPERE-UHFFFAOYSA-N
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Description

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a compound with a complex structure that combines the properties of butanedioic acid and a piperidine derivative. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of butanedioic acid with 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in enzyme reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, coatings, and other materials that require specific chemical characteristics.

Mechanism of Action

The mechanism by which Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context in which the compound is used, but it often involves modulation of metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of butanedioic acid and piperidine, such as:

  • Butanedioic acid, 1,4-dimethyl ester
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine

Uniqueness

What sets Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol apart is its combination of functional groups, which confer unique chemical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.

Properties

IUPAC Name

butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.C4H6O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;5-3(6)1-2-4(7)8/h9,13-14H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHCUWJGDPERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CCO)(C)C)O)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70198-29-7
Record name 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine-succinic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70198-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80939521
Record name Butanedioic acid--1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70198-29-7, 182071-76-7
Record name Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid--1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Reactant of Route 2
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Reactant of Route 3
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Reactant of Route 4
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Reactant of Route 5
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

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